5-Azaspiro[2.5]octan-8-one hydrochloride
Description
Significance of Spirocyclic Scaffolds in Modern Chemical Research
Spirocyclic scaffolds are considered a valuable asset in the design of novel therapeutic agents. nih.gov Their rigid and three-dimensional nature offers a strategic advantage in the quest for more selective and effective drugs. tandfonline.comnih.gov
A key advantage of spirocyclic structures is their inherent three-dimensionality, which allows for the projection of functional groups in precise spatial orientations. tandfonline.com This contrasts with the often-flat structures of many traditional aromatic and heteroaromatic systems. tandfonline.com This well-defined spatial arrangement is crucial for achieving significant interactions with the three-dimensional binding sites of biological targets like proteins and enzymes. tandfonline.com Furthermore, spirocycles composed of smaller rings, such as five- or six-membered rings, tend to be rigid or exist in a limited number of well-defined conformations. tandfonline.com This conformational rigidity can lead to a higher binding affinity for a target protein by reducing the entropic penalty upon binding. tandfonline.com
The incorporation of spirocyclic motifs can significantly influence a molecule's physicochemical properties, which are critical for its behavior in a biological system. nih.gov Properties such as aqueous solubility, lipophilicity (log P), and metabolic stability can be fine-tuned by introducing these scaffolds. tandfonline.com For instance, the increased sp3 character in spirocycles is generally associated with improved water solubility compared to their aromatic counterparts. tandfonline.com This enhanced solubility is a desirable trait for drug candidates, as it can improve their bioavailability. The unique and often novel structures of spirocycles also present an opportunity to explore new chemical space and secure intellectual property. researchgate.net
The Azaspiro[2.5]octane Framework as a Privileged Structure
The azaspiro[2.5]octane framework, a specific type of spirocyclic system containing a nitrogen atom, is recognized as a "privileged structure" in medicinal chemistry. This term refers to molecular scaffolds that are capable of binding to multiple biological targets with high affinity, making them versatile starting points for drug discovery.
The azaspiro[2.5]octane core and its derivatives are found in a variety of bioactive molecules and have been investigated for their potential in treating a range of diseases. nih.gov For example, derivatives of the related 6-azaspiro[2.5]octane have been explored as agonists for the GLP-1 receptor, which is relevant for metabolic diseases. The ability to modify substituents on the different rings of the azaspirooctane structure allows for the systematic optimization of a compound's biological activity and properties.
Specific Context of 5-Azaspiro[2.5]octan-8-one Hydrochloride
This compound is a specific derivative within the azaspiro[2.5]octane family. It features a ketone group at the 8-position of the octane (B31449) ring system. The hydrochloride salt form is often utilized to enhance the compound's aqueous solubility and stability, which are important considerations for its use in research and development. This particular compound serves as a valuable building block in the synthesis of more complex molecules for various research applications.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 1780166-60-0 |
| Molecular Formula | C7H12ClNO |
| Purity | 95% |
| Common Use | Building block |
Data sourced from Nanjing Bike Biotechnology Co., Ltd. bicbiotech.com
Overview of its Structural Features, emphasizing the Ketone and Spiro Junction
The defining characteristic of this compound is its bicyclic system where a cyclopropane (B1198618) ring is fused to a piperidin-4-one ring at the C5 position. This spiro junction creates a rigid structure with a distinct spatial arrangement of the two rings.
Studies on similar 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives using NMR spectroscopy have provided insights into the conformational behavior of such spirocyclic systems. nih.govsci-hub.st These analyses help in understanding the steric and electronic effects that govern the molecule's shape and reactivity, which is crucial for designing molecules with specific biological activities. nih.govsci-hub.st
Table 1: Key Structural and Chemical Information for this compound
| Property | Value |
| IUPAC Name | 5-azaspiro[2.5]octan-8-one;hydrochloride |
| CAS Number | 1780166-60-0 |
| Molecular Formula | C₇H₁₂ClNO |
| Molecular Weight | 161.63 g/mol |
| Key Features | Spirocyclic, Ketone, Hydrochloride Salt |
Rationale for Research Interest in this Specific Compound
The research interest in this compound stems from its potential as a versatile building block in the synthesis of novel drug candidates. The combination of a rigid spirocyclic core with a reactive ketone functionality makes it an attractive starting point for creating libraries of diverse compounds for high-throughput screening.
The inherent three-dimensionality of the spirocyclic scaffold is a significant advantage in drug design. bldpharm.com By moving away from flat, two-dimensional structures, medicinal chemists can explore new chemical space and design molecules that can interact more effectively and selectively with the complex three-dimensional structures of biological targets like enzymes and receptors. bldpharm.com The introduction of spiro centers can lead to an increase in the fraction of sp³-hybridized carbon atoms, a parameter that has been correlated with higher success rates in clinical trials. bldpharm.com
Furthermore, the ability to modify the ketone group allows for the fine-tuning of a molecule's properties to optimize its pharmacokinetic and pharmacodynamic profiles. This makes this compound a valuable tool for lead optimization in drug discovery programs.
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-azaspiro[2.5]octan-8-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.ClH/c9-6-1-4-8-5-7(6)2-3-7;/h8H,1-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTHPLNZDTYMIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2(C1=O)CC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Pathways of 5 Azaspiro 2.5 Octan 8 One Hydrochloride
Reactivity of the Ketone Functionality
The ketone group at the 8-position of the spirocyclic system is a key site for chemical transformations, including oxidation, reduction, and nucleophilic addition reactions.
While specific studies on the oxidation of 5-Azaspiro[2.5]octan-8-one are not extensively detailed in publicly available literature, the general principles of ketone oxidation suggest potential reaction pathways. Strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group. For cyclic ketones, this can result in the formation of dicarboxylic acids through the rupture of the carbocyclic ring. The specific products derived from the oxidation of 5-Azaspiro[2.5]octan-8-one would depend on the nature of the oxidizing agent and the reaction conditions employed. For instance, harsh oxidation could potentially lead to the opening of the cyclohexane (B81311) ring, yielding a substituted piperidine (B6355638) derivative with carboxylic acid functionalities.
Table 1: Potential Oxidation Products of 5-Azaspiro[2.5]octan-8-one This table is based on general principles of ketone oxidation, as specific experimental data for this compound is limited.
| Oxidizing Agent Category | Potential Product(s) |
| Strong (e.g., KMnO4, HNO3) | Dicarboxylic acid derivatives (via ring opening) |
| Mild | Limited or no reaction expected |
The reduction of the ketone functionality in 5-Azaspiro[2.5]octan-8-one to its corresponding secondary alcohol, 5-Azaspiro[2.5]octan-8-ol, is a more predictable and commonly employed transformation. This reaction is typically achieved using hydride-based reducing agents.
Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent commonly used for the reduction of ketones to alcohols. The reaction is generally carried out in a protic solvent like methanol (B129727) or ethanol. The hydride ion (H-) from NaBH4 attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate, which is subsequently protonated by the solvent to yield the alcohol.
Table 2: Reduction of 5-Azaspiro[2.5]octan-8-one to 5-Azaspiro[2.5]octan-8-ol This table illustrates a typical reduction reaction for ketones of this type.
| Reducing Agent | Solvent | Product |
| Sodium Borohydride (NaBH4) | Methanol or Ethanol | 5-Azaspiro[2.5]octan-8-ol |
| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether or THF | 5-Azaspiro[2.5]octan-8-ol |
The resulting 5-Azaspiro[2.5]octan-8-ol is a valuable intermediate for further functionalization, for example, through esterification or etherification of the newly formed hydroxyl group.
The carbonyl carbon of 5-Azaspiro[2.5]octan-8-one is electrophilic and susceptible to attack by various nucleophiles. These reactions are fundamental for introducing new substituents and complexity to the molecule. Examples of nucleophilic addition reactions include the formation of cyanohydrins, hemiacetals, and imines.
Functionalization and Derivatization Strategies of the Azaspirocyclic Core
The azaspirocyclic scaffold of 5-Azaspiro[2.5]octan-8-one is an attractive feature for medicinal chemistry, and its functionalization can lead to compounds with tailored biological activities.
The modification of the azaspirocyclic core can be aimed at improving interactions with biological targets. The secondary amine within the piperidine ring is a key handle for derivatization. N-alkylation, N-acylation, or N-arylation can introduce a variety of substituents that can influence the compound's polarity, size, and hydrogen bonding capacity, thereby affecting its pharmacokinetic and pharmacodynamic properties.
Furthermore, C-H functionalization strategies could potentially be employed to introduce substituents at various positions on the carbocyclic and heterocyclic rings, expanding the accessible chemical space for drug discovery.
For analytical purposes, such as identification and quantification, 5-Azaspiro[2.5]octan-8-one can be converted into derivatives with specific spectroscopic or chromatographic properties. A classic example is the formation of an oxime.
The reaction of 5-Azaspiro[2.5]octan-8-one with hydroxylamine (B1172632) hydrochloride in the presence of a base (like sodium acetate (B1210297) or pyridine) yields 5-Azaspiro[2.5]octan-8-one oxime. This reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration.
Table 3: Oxime Formation from 5-Azaspiro[2.5]octan-8-one This table outlines the general reaction for oxime formation.
| Reactant | Reagent(s) | Product |
| 5-Azaspiro[2.5]octan-8-one hydrochloride | Hydroxylamine hydrochloride, Base (e.g., Sodium Acetate) | 5-Azaspiro[2.5]octan-8-one oxime |
The resulting oxime is typically a crystalline solid with a sharp melting point, which can be used for characterization. Furthermore, oxime derivatives can be analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS), often after further derivatization to enhance volatility.
Mechanistic Studies of Chemical Transformations
A thorough investigation of public databases and scientific journals reveals a scarcity of specific mechanistic studies focused solely on this compound. General principles of organic chemistry suggest that its reactivity would be dictated by the functional groups present: a secondary amine within a piperidine ring, a ketone, and a cyclopropane (B1198618) ring. The hydrochloride salt form implies that the amine is protonated, which would significantly influence its nucleophilicity.
Investigation of Reaction Pathways
While direct studies on this compound are limited, inferences can be drawn from the reactivity of related azaspirocyclic and spiro[2.5]octanone systems. Potential reaction pathways would likely involve transformations of the ketone, the amine, or the cyclopropane ring.
Table 1: Plausible, but Undocumented, Reaction Pathways for 5-Azaspiro[2.5]octan-8-one
| Reaction Type | Potential Reagents | Expected Transformation |
| Ketone Reduction | NaBH₄, LiAlH₄ | Reduction of the carbonyl group to a hydroxyl group. |
| Reductive Amination | Amine, NaBH(OAc)₃ | Conversion of the ketone to a secondary or tertiary amine. |
| N-Alkylation/Acylation | Alkyl halides, Acyl chlorides | Derivatization of the secondary amine (after neutralization). |
| Cyclopropane Ring Opening | Acidic or catalytic hydrogenation conditions | Potential for ring opening, though this is highly dependent on the specific reagents and conditions, given the strain of the three-membered ring. |
It is important to emphasize that the above table represents hypothetical pathways based on general organic chemistry principles, as specific experimental data for this compound is not widely published.
Advanced Spectroscopic and Analytical Characterization of 5 Azaspiro 2.5 Octan 8 One Hydrochloride
Infrared (IR) Spectroscopy for Functional Group Identification
Characteristic Absorption Bands of Azaspiro Ketones
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation. studypug.com For an azaspiro ketone like 5-Azaspiro[2.5]octan-8-one hydrochloride, the IR spectrum provides a molecular "fingerprint," with specific absorption bands corresponding to the vibrational modes of its constituent bonds. youtube.com
The most indicative absorption is that of the carbonyl (C=O) group. In saturated aliphatic six-membered cyclic ketones (cyclohexanones), this stretching vibration typically appears as a strong, sharp band around 1715 cm⁻¹. youtube.comlibretexts.org The precise frequency can be influenced by factors such as ring strain. For instance, decreasing the ring size to a five-membered ring (cyclopentanone) increases strain and shifts the absorption to a higher wavenumber (approx. 1750 cm⁻¹). libretexts.org Given the six-membered piperidinone ring in the spiro compound, the carbonyl absorption is expected in the typical range for cyclic ketones.
Another key feature is the presence of the secondary amine, which exists as an ammonium (B1175870) salt in the hydrochloride form. The N-H stretching vibrations of a secondary ammonium salt (R₂NH₂⁺) appear as a broad band in the 2700-2300 cm⁻¹ region. Furthermore, the C-N stretching vibration is expected to produce an absorption band in the 1250-1020 cm⁻¹ range. Standard C-H stretching bands from the alkane portions of the cyclopropane (B1198618) and piperidinone rings will be observed just below 3000 cm⁻¹.
Interactive Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carbonyl (C=O) | Stretch | ~1715 | Strong |
| Ammonium (N-H⁺) | Stretch | 2700 - 2300 | Broad, Strong |
| C-N | Stretch | 1250 - 1020 | Medium |
| Alkane C-H | Stretch | 3000 - 2850 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule by measuring its absorption of UV or visible light. uobabylon.edu.iq The parts of a molecule that undergo such electronic transitions are known as chromophores.
The this compound molecule contains a saturated ketone as its primary chromophore. The carbonyl group (C=O) in such a non-conjugated system can undergo two principal types of electronic transitions: a π → π* transition and an n → π* transition. jove.com
The π → π* transition, which excites an electron from a bonding π orbital to an antibonding π* orbital, is high in energy and typically absorbs strongly in the far UV region (around 150 nm), which is below the range of standard laboratory spectrophotometers. egyankosh.ac.in
The more diagnostically useful transition for saturated ketones is the n → π* transition. priyamstudycentre.com This involves the excitation of an electron from a non-bonding (n) orbital on the oxygen atom to the antibonding π* orbital of the carbonyl group. priyamstudycentre.comquora.com This transition is lower in energy and results in a weak absorption band in the near-UV region, typically between 270-300 nm. egyankosh.ac.inmasterorganicchemistry.com This transition is considered "forbidden" by symmetry rules, which accounts for its characteristically low intensity (molar absorptivity, ε < 100). jove.com
Since the structure of this compound lacks any conjugated double bonds, no significant absorption is expected at longer wavelengths, and the compound would be colorless. The presence of the hydrochloride salt is not expected to significantly alter the electronic transition of the isolated carbonyl chromophore.
Interactive Table 2: Expected Electronic Transitions for this compound
| Transition | Description | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) |
| n → π | Non-bonding electron to π antibonding orbital | 270 - 300 | Low (<100) |
| π → π | π bonding electron to π antibonding orbital | ~150 | High |
| σ → σ | σ bonding electron to σ antibonding orbital | <150 | High |
Integrated Spectroscopic Approaches for Complex Organic Compound Structure Determination
While individual spectroscopic techniques provide valuable clues, the unambiguous determination of a complex organic structure like this compound requires an integrated approach, combining data from multiple analytical methods. numberanalytics.comnumberanalytics.com This strategy leverages the complementary nature of different techniques to piece together the molecular puzzle. sciepub.comacs.org
A typical workflow for structure elucidation combines the findings from IR, UV-Vis, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). studypug.comnumberanalytics.com
Infrared (IR) Spectroscopy: As detailed in section 4.3.1, IR is the first step to identify the key functional groups present, such as the ketone (C=O) and the secondary amine salt (N-H⁺). numberanalytics.com
UV-Vis Spectroscopy: This technique, discussed in section 4.4, confirms the nature of the chromophore. For this compound, it would indicate a non-conjugated ketone and the absence of aromatic rings or extended π-systems. uobabylon.edu.iq
Mass Spectrometry (MS): MS provides the molecular weight of the compound and its molecular formula through high-resolution measurements. nih.gov Fragmentation patterns observed in the mass spectrum can offer further clues about the connectivity of the molecule's structural components.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for mapping the carbon-hydrogen framework of a molecule. numberanalytics.com ¹H NMR would reveal the number of distinct proton environments and their neighboring relationships through spin-spin coupling. ¹³C NMR would show the number of unique carbon atoms, with the carbonyl carbon appearing at a characteristic downfield shift (>190 ppm). Advanced 2D NMR techniques (like COSY, HSQC, and HMBC) would be used to definitively establish the connectivity between all atoms in the spirocyclic system.
By synthesizing the data from each of these methods, a chemist can build and confirm the complete three-dimensional structure of the target molecule with a high degree of confidence. acs.org
Interactive Table 3: Role of Different Spectroscopic Techniques in Structure Elucidation
| Spectroscopic Technique | Information Provided | Application to 5-Azaspiro[2.5]octan-8-one HCl |
| Infrared (IR) | Identifies functional groups | Confirms presence of C=O, N-H⁺, C-N, and C-H bonds |
| UV-Visible (UV-Vis) | Identifies chromophores and conjugation | Confirms non-conjugated ketone system |
| Mass Spectrometry (MS) | Determines molecular weight and formula | Provides exact mass and elemental composition |
| NMR (¹H, ¹³C, 2D) | Maps the C-H framework and connectivity | Elucidates the complete spirocyclic structure |
Structure Activity Relationship Sar and Mechanistic Studies of 5 Azaspiro 2.5 Octan 8 One Hydrochloride Derivatives
Design Principles for Azaspiro[2.5]octanone Derivatives
The design of bioactive molecules leveraging the azaspiro[2.5]octanone core is guided by established medicinal chemistry principles aimed at optimizing the interaction between a ligand and its biological target.
Conformational Restriction and Three-Dimensional Space Exploration in Drug Design
A primary advantage of the azaspiro[2.5]octanone scaffold is its inherent rigidity. bldpharm.comresearchgate.net Unlike flexible, linear molecules that can adopt numerous conformations, the spirocyclic system locks the connected rings into a well-defined spatial arrangement. bldpharm.comdndi.org This strategy, known as conformational restriction, can be highly beneficial in drug design for several reasons: researchgate.net
Reduced Entropy Loss: When a flexible ligand binds to a receptor, it must adopt a specific, "bioactive" conformation, resulting in a significant entropic penalty that can weaken the binding affinity. By pre-organizing the molecule into a conformation that is already close to the bioactive shape, the entropic loss upon binding is minimized, which can lead to enhanced potency. researchgate.net
Improved Selectivity: Biological targets, such as receptor subtypes or enzyme isoforms, often have subtle differences in their binding site topography. The defined three-dimensional shape of a rigid scaffold can be tailored to fit precisely into the desired target while being unable to bind effectively to off-targets, thereby improving selectivity. bldpharm.com
Exploration of 3D Chemical Space: Traditional drug discovery has often focused on flat, aromatic structures. Spirocyclic scaffolds, with their defined vectors for substituents, allow chemists to explore three-dimensional chemical space more effectively. bldpharm.commdpi.com This increases the likelihood of discovering novel interactions with the target protein and can lead to improved drug-like properties. The spiro atom in the azaspiro[2.5]octanone core creates a higher fraction of sp³-hybridized carbons (Fsp³), a feature correlated with higher clinical success rates for drug candidates. bldpharm.com
Impact of Substituents on Biological Activity and Selectivity
Substituents can influence several key parameters:
Target Interactions: Functional groups can be introduced to form specific hydrogen bonds, ionic interactions, or hydrophobic interactions with amino acid residues in the target's binding pocket. For example, a hydrogen bond donor or acceptor can be strategically placed on the piperidinone ring to engage with the receptor.
Physicochemical Properties: Substituents can alter properties such as lipophilicity (logP/logD), solubility, and metabolic stability. bldpharm.comnih.gov For instance, incorporating polar groups can increase aqueous solubility, while modifying a site prone to metabolic attack can improve the compound's half-life. Studies on other azaspirocycles have shown that their introduction can lower lipophilicity and enhance metabolic stability compared to simpler cyclic systems. nih.gov
Selectivity: A substituent might introduce a steric clash with an off-target receptor but fit perfectly into the intended target, thereby enhancing selectivity. The defined exit vectors from the spiro scaffold allow for precise positioning of these groups to achieve such effects. bldpharm.com
Role of Stereochemistry in Biological Activity
The spiro-carbon atom in 5-azaspiro[2.5]octan-8-one is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers. The introduction of further substituents can create additional chiral centers, leading to diastereomers. Stereochemistry is a pivotal factor in drug action, as biological systems are inherently chiral. nih.gov
Enantioselective Effects on Receptor Affinity and Ligand-Target Interactions
Enantiomers of a chiral drug can exhibit significant differences in their biological activity, a phenomenon known as enantioselectivity. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or even contribute to undesirable side effects.
This difference arises because the three-dimensional arrangement of atoms in each enantiomer interacts differently with the chiral environment of the biological target. nih.gov In the context of azaspiro[2.5]octanone derivatives, the (R)- and (S)-enantiomers will orient their substituents differently within a receptor's binding site. This can lead to one enantiomer forming optimal binding interactions while the other cannot.
A clear example of this principle was demonstrated in a study of the closely related 6-azaspiro[2.5]octane scaffold, where derivatives were developed as antagonists for the M4 muscarinic acetylcholine receptor. nih.gov Through chiral separation and analysis, researchers discovered that the (R)-enantiomer possessed significantly higher potency for the M4 receptor, establishing it as the eutomer for this specific target. nih.gov Similar enantioselective effects are expected for derivatives of 5-azaspiro[2.5]octan-8-one.
Diastereoselective Influences on Pharmacological Profiles
When a molecule contains two or more chiral centers, diastereomers can be formed. Unlike enantiomers, diastereomers have different physical properties and can be separated more easily. They also exhibit distinct pharmacological profiles.
For substituted azaspiro[2.5]octanone derivatives, the relative orientation of substituents (e.g., cis vs. trans) creates different molecular shapes that can drastically alter how the molecule interacts with its target and how it is processed by the body. These diastereoselective influences can affect not only receptor affinity and potency but also absorption, distribution, metabolism, and excretion (ADME) properties. For instance, one diastereomer might be more readily metabolized by liver enzymes than another, leading to a shorter duration of action. Studies on other complex cyclic systems have shown that cis- and trans-isomers can display variations in affinity up to several hundred-fold for the same receptor. nih.gov
SAR Studies on Specific Biological Targets
While specific SAR studies for 5-azaspiro[2.5]octan-8-one hydrochloride are not extensively documented in public literature, the principles can be effectively illustrated by examining closely related azaspirocyclic structures that have been investigated as modulators of various biological targets. These studies highlight how systematic structural modifications influence potency and selectivity.
One highly relevant example involves a series of chiral 6-azaspiro[2.5]octanes developed as potent and selective antagonists of the M4 muscarinic acetylcholine receptor (mAChR₄). nih.gov The research provided a clear SAR, demonstrating the impact of substituents on the core scaffold.
| Compound | Core Structure | R¹ Group | R² Group | hM₄ pIC₅₀ |
|---|---|---|---|---|
| Analog 1 | 6-Azaspiro[2.5]octane | -C(O)-(3-chlorophenyl) | -CH₃ | 7.1 |
| Analog 2 | 6-Azaspiro[2.5]octane | -C(O)-(3-fluorophenyl) | -CH₃ | 7.3 |
| Analog 3 | 6-Azaspiro[2.5]octane | -C(O)-(4-methyl-1,3-thiazol-5-yl) | -CH₃ | 8.1 |
| VU6015241 (19) | 6-Azaspiro[2.5]octane | -C(O)-(4-methyl-1,3-thiazol-5-yl) | -CD₃ | 8.2 |
Data sourced from Bioorganic & Medicinal Chemistry Letters, 2022, 56, 128479.
Aryl Amide Group (R¹): The nature of the aromatic ring attached via an amide linkage to the azaspirocycle nitrogen was critical for potency. Replacing a substituted phenyl ring (Analogs 1 and 2) with a heteroaromatic 4-methylthiazole ring (Analog 3) led to a significant increase in potency at the human M4 receptor (hM₄). nih.gov
Piperidine (B6355638) Substitution (R²): The study also explored modifications on the piperidine ring portion of the spirocycle. A key finding was that replacing the N-methyl group with a deuterated N-trideuteromethyl group (VU6015241) maintained high potency while potentially offering improved metabolic stability. nih.gov
Another illustrative example comes from the development of spirocyclic quinuclidinyl-Δ²-isoxazoline derivatives as agonists of the α7 nicotinic acetylcholine receptor (nAChR). nih.gov Although the core is different, it demonstrates the impact of substituents on a rigid, spirocyclic system.
| Compound | Substituent at C3-position | α7 nAChR Affinity (Kᵢ, nM) |
|---|---|---|
| 3a | -Br | 13.5 |
| 6a | -OMe | 14.2 |
| 5a | -Ph | 25.0 |
| 8a | -OnPr | 71.6 |
| 4a | -Me | 96.2 |
Data sourced from ChemMedChem, 2011, 6(5), 850-860.
This study revealed that small, electron-withdrawing or methoxy groups at the 3-position of the isoxazoline ring, such as Bromo (Br) and Methoxy (OMe), conferred the highest affinity for the α7 receptor. nih.gov Larger or more electron-donating groups like Phenyl (Ph) and Methyl (Me) resulted in progressively lower affinity. nih.gov This highlights the sensitivity of ligand-target interactions to the electronic and steric properties of substituents on a rigid scaffold.
Sigma Receptor Ligand Development (e.g., σ1, σ2)
The development of ligands for sigma receptors (σ1 and σ2) has been an area of intense research due to their involvement in a variety of cellular functions and their potential as targets for neurological disorders and cancer. While specific studies focusing exclusively on 5-azaspiro[2.5]octan-8-one derivatives are not extensively documented in publicly available literature, the broader class of azaspirocyclic compounds has shown significant promise.
General pharmacophore models for sigma receptor ligands typically include a basic nitrogen atom, which is protonated at physiological pH, and one or more hydrophobic regions. The 5-azaspiro[2.5]octan-8-one core inherently contains the requisite basic nitrogen within its piperidine ring. Structure-activity relationship studies on related azaspiro[4.5]decane and other spirocyclic systems have demonstrated that the nature and position of substituents on the spirocyclic core and the nitrogen atom are critical for affinity and selectivity towards σ1 and σ2 receptors.
For instance, in related series of spirocyclic amines, the introduction of bulky aromatic or cycloalkyl groups on the nitrogen atom often enhances affinity. Furthermore, modifications to the spirocyclic ring system itself, such as the introduction of heteroatoms or additional functional groups, can modulate the binding profile. It is hypothesized that derivatives of 5-azaspiro[2.5]octan-8-one could be designed to fit these pharmacophore models, with the carbonyl group at the 8-position potentially serving as a hydrogen bond acceptor or a point for further derivatization to explore interactions with the receptor binding pocket. The cyclopropyl moiety fused to the piperidine ring provides a unique conformational rigidity that could be exploited to achieve high selectivity.
ErbB Sheddase (ADAM) Inhibition
A disintegrin and metalloproteinase (ADAM) enzymes, particularly ADAM10 and ADAM17 (also known as TNF-α converting enzyme or TACE), are key sheddases involved in the processing of various cell surface proteins, including ErbB receptor ligands. Inhibition of these enzymes is a potential therapeutic strategy for cancer and inflammatory diseases.
Currently, there is a lack of specific research in the public domain detailing the development of this compound derivatives as inhibitors of ErbB sheddases. The design of ADAM inhibitors often involves moieties that can chelate the catalytic zinc ion in the active site, such as hydroxamates, carboxylates, or phosphinates, coupled with scaffolds that provide specific interactions with the enzyme's binding pockets. While the 5-azaspiro[2.5]octan-8-one scaffold could potentially be functionalized with such zinc-binding groups, dedicated studies to explore the structure-activity relationships of this specific class of compounds for ADAM inhibition have not been reported.
Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition
Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. Its inhibition is a promising strategy for cancer therapy due to the high energy demands of tumor cells.
There are no specific reports in the available scientific literature detailing the investigation of this compound derivatives as NAMPT inhibitors. The development of NAMPT inhibitors has largely revolved around compounds that mimic the natural substrate, nicotinamide, or bind to other allosteric sites on the enzyme. The 5-azaspiro[2.5]octan-8-one scaffold does not bear an obvious resemblance to known NAMPT inhibitor pharmacophores, and its potential in this area has not been documented.
SHP2 Inhibition
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways. Its overactivation is associated with various cancers, making it a key oncology target.
While direct studies on 5-azaspiro[2.5]octan-8-one derivatives are limited, research on structurally related 2-oxa-8-azaspiro[4.5]decane derivatives has provided valuable insights into the potential of azaspirocyclic scaffolds as allosteric SHP2 inhibitors. These compounds bind to a tunnel-like allosteric site at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains, stabilizing the enzyme in an inactive conformation.
A notable example is the potent SHP2 allosteric inhibitor, 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] nih.govnih.govnih.govtriazin-4(3H)-one. Structure-activity relationship studies have highlighted the importance of the substituents on the azaspirocyclic moiety for potency. For instance, the stereochemistry and the nature of the substituent at the 4-position of the oxa-azaspirodecane ring are crucial for activity.
| Compound | Core Scaffold | Key Substituents | IC50 (nM) |
| Analog 1 | 2-oxa-8-azaspiro[4.5]decane | (3R,4R)-4-amino-3-methyl | 32 |
| Analog 2 | 2-oxa-8-azaspiro[4.5]decane | (3R,4S)-4-hydroxy-3-methyl | >1000 |
These findings suggest that the 5-azaspiro[2.5]octan-8-one core, with its distinct stereochemical and electronic properties conferred by the cyclopropyl ring, could serve as a valuable scaffold for the design of novel SHP2 inhibitors. The carbonyl group could also be exploited for further modifications to optimize interactions within the allosteric binding pocket.
MmpL3 Inhibition for Antitubercular Activity
Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter protein in Mycobacterium tuberculosis, responsible for the export of mycolic acids, which are crucial components of the mycobacterial cell wall. Inhibition of MmpL3 is a validated and promising strategy for the development of new antitubercular drugs.
Several classes of compounds containing spirocyclic systems have been identified as potent MmpL3 inhibitors. While direct evaluation of 5-azaspiro[2.5]octan-8-one derivatives is not widely reported, related scaffolds such as N-benzyl-6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] analogues have demonstrated significant antitubercular activity by targeting MmpL3.
The structure-activity relationships of these spiro-piperidine derivatives indicate that the nature of the substituent on the piperidine nitrogen is critical for activity. Aromatic and lipophilic groups are often favored. The spirocyclic core itself is thought to orient the key pharmacophoric features in a conformation that is favorable for binding to MmpL3. This suggests that the 5-azaspiro[2.5]octan-8-one scaffold, with its inherent spirocyclic piperidine motif, could be a promising starting point for the design of novel MmpL3 inhibitors. The cyclopropyl group introduces a unique spatial arrangement that could lead to novel interactions with the target protein.
Mechanistic Target of Rapamycin Complex 1/2 (mTORC1/2) Kinase Inhibition
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, and metabolism. Dual mTORC1/2 inhibitors are being actively pursued as cancer therapeutics.
The scientific literature currently lacks specific studies on the development of this compound derivatives as mTORC1/2 inhibitors. The design of mTOR kinase inhibitors often involves heterocyclic cores that can occupy the ATP-binding site of the enzyme. While the 5-azaspiro[2.5]octan-8-one scaffold itself is not a typical kinase hinge-binder, it could be incorporated into larger molecules as a non-planar element to confer desirable physicochemical properties and to explore interactions with solvent-exposed regions of the ATP-binding pocket.
Kinesin Spindle Protein (KSP) Inhibition
Kinesin Spindle Protein (KSP), also known as Eg5, is a crucial motor protein involved in the formation of the bipolar mitotic spindle during cell division, making it a significant target for anticancer drug development. nih.govnih.gov Inhibition of KSP leads to the formation of characteristic monopolar spindles, which triggers mitotic arrest and subsequent cell death in actively dividing cancer cells. mdpi.comcancer.gov While various chemical scaffolds, including dihydropyrimidines, quinazolines, and pyrazoles, have been identified as potent KSP inhibitors, a review of available scientific literature did not yield specific studies detailing the activity of this compound derivatives as KSP inhibitors. nih.gov Therefore, the structure-activity relationships for this particular class of compounds against the KSP target remain to be elucidated.
Broad-Spectrum Antimicrobial Activity (e.g., against Mycobacterium tuberculosis, Staphylococcus aureus)
Derivatives incorporating azaspirocyclic motifs have demonstrated significant potential as antimicrobial agents, with activity reported against challenging pathogens like Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).
Research into indolyl azaspiroketal Mannich bases has shown that the inclusion of an azaspiroketal structure can lead to compounds with submicromolar activity against M. tuberculosis H37Rv and improved selectivity. nih.govresearchgate.net Structure-activity relationship studies affirmed the potency-enhancing properties of this spiro-fused ring system. nih.govacs.org These compounds are thought to act by targeting the cell membrane. elsevierpure.com
In a separate line of research, azaspiro analogues of the antibiotic linezolid were designed by replacing the morpholine ring of linezolid with a bioisosteric 2-oxa-6-azaspiro[3.3]heptane moiety. nih.gov This modification, combined with variations at the N-acetyl terminal, resulted in several compounds with a mix of antibacterial and antitubercular profiles. nih.gov Notably, some of these derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, including S. aureus. nih.gov
| Compound Class | Target Organism | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Indolyl Azaspiroketal Mannich Bases | Mycobacterium tuberculosis H37Rv | MIC | Submicromolar | nih.govnih.gov |
| Azaspiro analogue of linezolid (Compound 22) | Staphylococcus aureus | IC50 | 0.88 µg/mL | nih.gov |
| Azaspiro analogue of linezolid (Compound 22) | Escherichia coli | IC50 | 0.72 µg/mL | nih.gov |
| Azaspiro analogue of linezolid (Compound 22) | Pseudomonas aeruginosa | IC50 | 0.51 µg/mL | nih.gov |
| Azaspiro analogue of linezolid (Compound 22) | Bacillus subtilis | IC50 | 0.49 µg/mL | nih.gov |
Understanding Molecular Mechanisms of Interaction with Biological Systems
Elucidating the molecular interactions between small molecule inhibitors and their biological targets is fundamental to drug discovery. For derivatives of 5-azaspiro[2.5]octan-8-one, this involves detailed studies of their binding affinity, selectivity, specific molecular contacts with target proteins, and their ability to modulate enzymatic pathways. Spiro heterocycles are valued in medicinal chemistry as their rigid, three-dimensional structures can be used to effectively orient pharmacophores, potentially improving the recognition process and maximizing intermolecular interactions with a target. nih.govnih.gov
Binding Affinity and Selectivity Studies
Binding affinity, often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a critical measure of a drug's potency. High affinity for the intended target, coupled with low affinity for off-targets, defines the selectivity of a compound. While specific binding affinity data for this compound derivatives are not extensively documented in the reviewed literature, studies on other spirocyclic compounds highlight the potential of this structural class. For instance, novel spirocyclic furopyrazoles have been developed that display very high affinity for the sigma(1) receptor, with Ki values in the low nanomolar range (e.g., 0.50 nM), and show high selectivity over other receptor systems. nih.gov Computational studies on other complex ligands have shown that structural modifications, such as the nature of a linker between binding fragments, can significantly alter the distance to key residues in a binding pocket, thereby modulating binding affinity. mdpi.com These examples underscore the capacity of the spirocyclic scaffold to produce highly potent and selective ligands.
Analysis of Specific Molecular Interactions with Target Proteins (e.g., hydrogen bonding, hydrophobic pockets)
Molecular docking and computational studies are instrumental in predicting how these interactions occur. nih.govresearchgate.netnrfhh.com For example, in silico screening of compounds targeting the MurB enzyme in S. aureus predicted that an active antimicrobial compound forms a key hydrogen bond with the residue Arg188 in the active site. mdpi.com Similarly, docking analyses of other aza compounds with bacterial proteins have identified specific interactions with amino acid residues such as asparagine, arginine, and tyrosine within the binding site. nih.gov These studies suggest that the nitrogen atom within the azaspiro core and the ketone oxygen of 5-azaspiro[2.5]octan-8-one derivatives could act as key hydrogen bond acceptors, anchoring the molecule within the active site of a target protein.
Modulation of Enzymatic Pathways
The therapeutic effect of a drug is ultimately achieved by modulating one or more enzymatic pathways. nih.gov Azaspiro derivatives have been shown to interfere with essential bacterial processes. The potent activity of indolyl azaspiroketal Mannich bases against M. tuberculosis is believed to involve an envelope-related target, suggesting interference with the crucial cell wall synthesis pathway. acs.org Furthermore, azaspiro analogues of linezolid likely share its mechanism of action, which involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.
The versatility of the spirocyclic scaffold allows for its application in targeting a wide range of enzymes. For example, spirobarbiturate compounds have been identified as inhibitors of dihydro-orotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis. mdpi.com Other heterocyclic derivatives have demonstrated potent, nanomolar-level inhibition of enzymes such as acetylcholinesterase and carbonic anhydrases. researchgate.netdergipark.org.tr These findings illustrate that derivatives based on the 5-azaspiro[2.5]octan-8-one framework could be tailored to inhibit a variety of key enzymes, leading to diverse therapeutic applications.
Computational Chemistry and Theoretical Investigations of Azaspiro 2.5 Octanone Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a popular and versatile tool in organic chemistry for predicting molecular properties and reaction mechanisms.
Prediction of Reaction Outcomes and Stereoselectivity
DFT calculations are instrumental in rationalizing and predicting the stereochemical outcomes of synthetic reactions leading to azaspirocyclic frameworks. For instance, in the synthesis of dibenzo-1-azaspiro[4.5]decanes, DFT has been employed to understand the high levels of diastereocontrol observed in the addition of Grignard reagents to chiral N-tert-butanesulfinyl imines. These calculations can model the transition states of competing reaction pathways, allowing for the determination of the lowest energy pathway, which corresponds to the major product formed. By analyzing the energies of different diastereomeric transition states, the observed stereoselectivity can be explained and, in many cases, predicted.
In the rhodium-catalyzed cyclopropanation to form azaspiro[n.2]alkanes, computational studies using DFT have been crucial in understanding how the chiral catalyst controls enantioselectivity and diastereoselectivity. The calculations reveal that the stereochemical outcome is dictated by the fit of the substrate within the chiral pocket of the catalyst. By examining the steric and electronic interactions between the substrate and the catalyst ligands in the transition state, researchers can predict which enantiomer will be preferentially formed.
Table 1: Illustrative DFT Data for Predicting Stereoselectivity in Azaspiro Compound Synthesis
| Transition State | Relative Energy (kcal/mol) | Predicted Major Diastereomer |
| TS-A (Re-face attack) | 0.0 | (R,S) |
| TS-B (Si-face attack) | +2.5 | |
| TS-C (Endo approach) | +1.8 | |
| TS-D (Exo approach) | 0.0 | (Exo) |
Note: This table is a generalized representation of data typically obtained from DFT calculations for predicting stereoselectivity and does not represent actual experimental values for a specific reaction.
Mechanistic Elucidation of Complex Synthetic Transformations
DFT calculations provide a detailed picture of reaction mechanisms, mapping out the entire energy profile of a chemical transformation. This includes the identification of intermediates, transition states, and the calculation of activation energies. For complex, multi-step reactions involved in the synthesis of azaspiro[2.5]octanone systems, DFT can be used to support or refute a proposed mechanism.
Conformational Analysis and Stability Predictions of Azaspirocyclic Structures
The three-dimensional structure of a molecule is intimately linked to its physical, chemical, and biological properties. Conformational analysis aims to identify the stable arrangements of atoms in a molecule and the energy barriers between them. DFT calculations are a reliable method for performing conformational analysis of azaspirocyclic structures.
By systematically rotating the rotatable bonds in the azaspiro[2.5]octanone framework and calculating the energy of each resulting conformation, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for conformational interconversions. This analysis can predict the most stable conformation of the molecule in the gas phase or in solution by incorporating a solvent model. The relative populations of different conformers at a given temperature can then be estimated using the Boltzmann distribution. Such studies have been performed on related spirocyclic systems, such as 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives, to determine their preferred conformations.
Table 2: Example of Relative Energies of Azaspiro[2.5]octan-8-one Conformers from DFT Calculations
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Predicted Population at 298 K (%) |
| Chair-Axial | 0.0 | 55.2 | 75 |
| Chair-Equatorial | 1.2 | -54.8 | 15 |
| Twist-Boat | 2.5 | 30.1 | 10 |
Note: This table is a hypothetical representation of data from a DFT conformational analysis and is for illustrative purposes only.
Molecular Dynamics and Docking Simulations
While DFT provides detailed information about the electronic structure and energetics of molecules, molecular dynamics (MD) and docking simulations are powerful tools for studying the behavior of molecules in a biological environment and their interactions with macromolecular targets.
Induced-Fit Docking for Ligand-Target Interactions and Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict how a small molecule ligand, such as a derivative of 5-azaspiro[2.5]octan-8-one, might bind to a protein target.
Standard docking procedures often treat the protein as a rigid entity. However, in reality, the binding of a ligand can induce conformational changes in the protein's active site, a phenomenon known as "induced fit." Induced-fit docking (IFD) protocols account for this flexibility of both the ligand and the receptor. The IFD process typically involves an initial docking of the flexible ligand to a rigid receptor, followed by a refinement stage where the side chains of the amino acid residues in the binding pocket are allowed to move and adapt to the ligand. This iterative process provides a more accurate prediction of the binding mode and the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) Calculations for Binding Energy Estimation
Once a plausible binding mode has been identified through docking, it is desirable to estimate the binding affinity of the ligand for its target. The Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) method is a popular approach for calculating the free energy of binding of a ligand to a protein.
This method combines molecular mechanics energy calculations with a continuum solvent model to estimate the binding free energy. The calculation involves taking snapshots from a molecular dynamics simulation of the protein-ligand complex and calculating the free energy for each component (the complex, the free protein, and the free ligand). The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and ligand. MM-GBSA calculations can be used to rank a series of potential ligands based on their predicted binding affinities and to identify the key residues that contribute most to the binding energy.
Table 3: Illustrative MM-GBSA Binding Energy Decomposition for a Hypothetical Azaspiro[2.5]octanone Ligand
| Energy Component | Contribution (kcal/mol) |
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -20.8 |
| Polar Solvation Energy | +30.5 |
| Non-polar Solvation Energy | -5.1 |
| Total Binding Free Energy (ΔG_bind) | -40.6 |
Note: This table presents a sample output from an MM-GBSA calculation and is intended for illustrative purposes.
In Silico Approaches to Structure-Based Drug Design (SBDD)drugdiscoverynews.com
Computational chemistry and theoretical investigations provide powerful tools for understanding the potential therapeutic applications of novel chemical scaffolds. For azaspiro[2.5]octanone systems, particularly 5-Azaspiro[2.5]octan-8-one hydrochloride, in silico structure-based drug design (SBDD) offers a rational and efficient pathway to identify and optimize potential drug candidates. fiveable.me This approach relies on the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that can bind to it with high affinity and specificity. fiveable.melindushealth.com
The SBDD process for an azaspiro[2.5]octanone scaffold would typically commence with the identification of a relevant biological target implicated in a disease pathway. wikipedia.org Once the 3D structure of this target is determined, often through experimental methods like X-ray crystallography or computationally via homology modeling, various in silico techniques can be employed to explore its interaction with the azaspiro[2.5]octanone core. fiveable.mewikipedia.org
Virtual Screening and Molecular Docking
A primary step in SBDD is virtual screening, where large libraries of compounds are computationally evaluated to identify those most likely to bind to the target protein. nvidia.commdpi.com In the context of azaspiro[2.5]octanone systems, this would involve screening derivatives of the core scaffold against the target's binding site. The most common technique used in structure-based virtual screening is molecular docking. mdpi.comyoutube.com
Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. youtube.commmsl.cz The process involves two main phases: sampling, which searches for the best "pose" of the ligand in the receptor's binding site, and scoring, which evaluates the binding affinity for that pose. nih.gov For the azaspiro[2.5]octanone scaffold, docking studies would elucidate how the unique three-dimensional and rigid spirocyclic structure fits into the target's active site. researchgate.netmdpi.com The scoring functions provide a quantitative prediction of binding affinity, often expressed as a docking score or estimated binding energy (ΔG), allowing for the ranking of different derivatives. mmsl.cz
Below is a hypothetical data table illustrating the type of results that would be generated from a molecular docking study of various substituted azaspiro[2.5]octanone derivatives against a target protein kinase.
| Compound ID | Substituent Group (R) | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|
| AZO-001 | -H | -7.2 | -7.5 | LEU298, VAL231 |
| AZO-002 | -CH3 | -7.8 | -8.1 | LEU298, ALA250, VAL231 |
| AZO-003 | -OH | -8.5 | -8.9 | LEU298, ASP310 (H-bond) |
| AZO-004 | -NH2 | -8.9 | -9.3 | ASP310 (H-bond), GLU275 (H-bond) |
| AZO-005 | -C6H5 | -9.6 | -10.1 | LEU298, PHE305 (π-π stacking) |
Pharmacophore Modeling
Pharmacophore modeling is another crucial SBDD technique that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. lindushealth.comlongdom.org Based on the interactions observed in the docked poses of active azaspiro[2.5]octanone derivatives, a pharmacophore model can be constructed. This model defines the spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. longdom.org This model can then be used as a 3D query to rapidly screen larger virtual databases for structurally diverse compounds that match the pharmacophore and are therefore likely to bind to the same target. nvidia.com
Quantum Mechanical (QM) Methods
For more refined analysis, quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are increasingly applied in drug design. ijirt.orgnih.govnih.gov While computationally intensive, QM methods provide a highly accurate description of the electronic structure of molecules. uzh.chmdpi.com In the context of azaspiro[2.5]octanone systems, DFT calculations can be used to:
Accurately determine the conformational energies of different derivatives.
Calculate electronic properties such as molecular electrostatic potential and frontier molecular orbitals, which govern reactivity and interaction with the target. uzh.ch
Refine the scoring of protein-ligand interactions by providing a more accurate representation of phenomena like polarization and charge transfer, which are often poorly handled by classical molecular mechanics force fields. mdpi.com
A hybrid approach, known as QM/MM (Quantum Mechanics/Molecular Mechanics), can be particularly powerful. In this method, the ligand and the immediate active site residues are treated with a high-accuracy QM method, while the rest of the protein is handled by a more efficient MM force field. This allows for a detailed and accurate investigation of the key binding interactions without incurring the prohibitive computational cost of a full QM calculation on the entire system. nih.gov
The table below presents hypothetical data from a DFT study on azaspiro[2.5]octanone derivatives, illustrating the kind of electronic properties that guide lead optimization.
| Compound ID | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| AZO-001 | -6.85 | -1.21 | 5.64 | 2.1 |
| AZO-002 | -6.79 | -1.18 | 5.61 | 2.3 |
| AZO-003 | -6.92 | -1.35 | 5.57 | 3.5 |
| AZO-004 | -6.71 | -1.29 | 5.42 | 3.8 |
| AZO-005 | -6.55 | -1.54 | 5.01 | 2.9 |
Through the iterative application of these in silico SBDD techniques—from broad virtual screening to high-accuracy QM calculations—researchers can rationally design and prioritize novel derivatives of the 5-Azaspiro[2.5]octan-8-one scaffold for synthesis and experimental testing, significantly accelerating the drug discovery process. wikipedia.org
Applications of 5 Azaspiro 2.5 Octan 8 One Hydrochloride As a Privileged Scaffold in Chemical Biology and Medicinal Chemistry
Role as a Building Block in Complex Molecule Synthesis
5-Azaspiro[2.5]octan-8-one hydrochloride is recognized commercially as a chemical "building block," a foundational component used in the synthesis of more complex molecules. bicbiotech.combldpharm.com Its structure, featuring a cyclopropane (B1198618) ring fused to a piperidone ring in a spirocyclic arrangement, provides a rigid and three-dimensional scaffold. Medicinal chemists utilize such building blocks to move beyond traditional flat, two-dimensional molecules and explore new areas of chemical space. tandfonline.com
The value of this scaffold lies in its defined conformational properties. nih.gov The rigid framework helps to lock the orientation of chemical groups that are added to it, reducing the molecule's flexibility. This can be advantageous in drug design, as it can pre-organize the molecule for optimal binding to a protein target, potentially increasing its potency. bldpharm.com The presence of both a ketone and a secondary amine provides two reactive sites, allowing chemists to readily attach other chemical fragments and build more elaborate structures, making it a versatile component for synthesizing novel compounds. whiterose.ac.uk
Contribution to Novel Drug Discovery and Design
The unique structural features of the azaspiro[2.5]octane core make it a privileged scaffold in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets. This versatility makes it a valuable starting point for developing new drugs.
In modern drug discovery, high-throughput screening (HTS) is a key strategy used to test vast numbers of compounds for activity against a specific biological target. nih.govaxcelead-us.com The success of HTS campaigns relies on the chemical diversity of the compound libraries being screened. Building blocks like this compound are ideal starting materials for generating these libraries.
By using the reactive ketone and amine groups as anchor points, chemists can employ combinatorial synthesis techniques to create a large collection of related but structurally distinct molecules. chemrxiv.orgnih.gov Each compound in the library retains the core spirocyclic scaffold but differs in the chemical groups attached to it. This approach allows for the efficient exploration of the structure-activity relationship (SAR), helping researchers to quickly identify promising "hit" compounds that can be further developed into lead candidates. axcelead-us.com
Incorporating a spirocyclic scaffold like 5-azaspiro[2.5]octan-8-one into a drug candidate can significantly improve its pharmacological properties. The shift from planar, sp²-hybridized carbon-rich structures to molecules with a higher fraction of saturated, sp³-hybridized carbons (Fsp³) often correlates with better clinical success. bldpharm.com Spirocycles inherently increase the Fsp³ character of a molecule. tandfonline.combldpharm.com
Key in vitro properties can be modulated by this structural feature:
Potency: The rigid nature of the spirocycle can lock a molecule into a bioactive conformation, leading to a stronger and more effective interaction with its target protein and thus higher potency. bldpharm.com
Selectivity: By presenting functional groups in a well-defined three-dimensional arrangement, the scaffold can help a drug bind more specifically to its intended target over other, related proteins. This can reduce off-target effects. bldpharm.comnih.gov
Metabolic Stability: The replacement of more common ring systems like piperazines or morpholines with azaspirocycles has been shown to improve metabolic stability. tandfonline.comwordpress.com The spirocyclic core can block sites on the molecule that are susceptible to metabolism by enzymes in the liver, increasing the compound's lifespan in the body. mykhailiukchem.org
Solubility: The three-dimensional, less flat structure of spirocycles can disrupt crystal packing and improve a compound's solubility in water, which is a critical factor for drug absorption and distribution. tandfonline.comtandfonline.com
Table 1: Potential Enhancements in In Vitro Properties by Incorporating the Azaspiro[2.5]octane Scaffold
| Property | Rationale for Improvement | Supporting Evidence |
|---|---|---|
| Potency | The rigid scaffold pre-organizes functional groups for optimal target binding. | bldpharm.comtandfonline.com |
| Selectivity | The defined 3D orientation of substituents allows for more specific interactions with the target protein. | bldpharm.comnih.gov |
| Metabolic Stability | The spirocyclic core can shield metabolically vulnerable sites and is often more resistant to enzymatic degradation compared to simpler heterocycles. | tandfonline.comwordpress.commykhailiukchem.org |
| Aqueous Solubility | The increased sp³ character and 3D shape can disrupt crystal lattice formation, leading to better solubility. | tandfonline.comtandfonline.com |
Exploration in Developing Fluorescent Probes and Staining Agents
While heterocyclic scaffolds are generally important in the development of chemical tools, the specific application of this compound in the creation of fluorescent probes and staining agents is not extensively documented in publicly available research.
Strategic Significance in Intellectual Property Generation in Chemical Sciences
The novelty of spirocyclic scaffolds makes them strategically important for creating new intellectual property (IP) in the pharmaceutical and chemical sciences. As medicinal chemists seek to design new drugs, they must often navigate a crowded patent landscape. Scaffolds like 5-azaspiro[2.5]octan-8-one provide a pathway to novel chemical entities that are distinct from existing patented compounds.
The value of azaspirocycles is evident in the patent literature, where they are key components of new therapeutic agents. For example, patents have been filed for azaspirocycles as modulators of monoacylglycerol lipase (B570770) (MGL) for treating neurological disorders and for oxaspiro[2.5]octane derivatives intended for the treatment of obesity. google.comgoogle.com Furthermore, derivatives of 5-azaspiro[2.5]octane have been patented as potent inhibitors of Janus kinase (JAK), which are important targets for autoimmune diseases. google.com This demonstrates that molecules built upon this and closely related scaffolds are considered novel and valuable inventions, making the building block itself a strategically significant starting point for generating new IP.
Future Research Directions and Unexplored Avenues for 5 Azaspiro 2.5 Octan 8 One Hydrochloride
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Future research will likely focus on developing more efficient and environmentally benign methods for synthesizing the 5-azaspiro[2.5]octan-8-one core. While classical methods exist, there is a growing need for synthetic strategies that align with the principles of green chemistry. mdpi.com
Key areas for exploration include:
Catalytic Asymmetric Synthesis: Developing catalytic enantioselective methods to produce specific stereoisomers of the spirocycle is a paramount objective. Research into chiral dirhodium tetracarboxylate catalysts or enzymatic platforms could provide access to enantiopure azaspiro[2.5]octan-8-one, which is crucial for improving pharmacological selectivity and reducing off-target effects. acs.orgnih.govchemrxiv.org
Microwave-Assisted and Flow Chemistry Protocols: The application of microwave irradiation and continuous flow technologies can significantly reduce reaction times, improve yields, and enhance safety and scalability. mdpi.comnih.gov Future studies should aim to adapt existing multi-step syntheses into streamlined flow processes.
Biocatalysis: The use of engineered enzymes (e.g., carbene transferases) offers a highly selective and sustainable route to constructing the spirocyclic framework under mild, aqueous conditions, representing a significant leap from traditional organic synthesis. nih.govchemrxiv.org
Novel Cyclization Strategies: Exploring new chemical reactions, such as multicomponent domino reactions or novel annulation strategies, could lead to more atom-economical and step-efficient syntheses from readily available starting materials. mdpi.comnih.govrsc.org
| Synthesis Strategy | Potential Advantages | Future Research Goal |
| Catalytic Asymmetric Synthesis | Access to enantiopure compounds, improved target selectivity. | Development of novel chiral catalysts (metal-based or organocatalysts). |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields. | Optimization of microwave parameters for key synthetic steps. |
| Flow Chemistry | Enhanced scalability, safety, and process control. | Integration of multi-step synthesis into a continuous flow system. |
| Biocatalysis / Enzymatic Synthesis | High stereoselectivity, environmentally friendly conditions. | Engineering enzymes for specific azaspiro[2.5]octanone synthesis. |
Expanding the Scope of Derivatization and Functionalization for Targeted Applications
The 5-azaspiro[2.5]octan-8-one hydrochloride scaffold possesses two key handles for chemical modification: the secondary amine and the ketone. Future research should focus on leveraging these sites to create diverse libraries of compounds for biological screening.
A particularly promising avenue is Late-Stage Functionalization (LSF) . LSF strategies allow for the modification of complex molecules in the final steps of a synthetic sequence, enabling the rapid generation of analogs from a common core. chemrxiv.orgscispace.com This approach is highly valuable in drug discovery for establishing structure-activity relationships (SAR). nih.gov Future work could explore:
C-H Functionalization: Applying modern C-H activation and functionalization techniques to introduce substituents at various positions on the carbocyclic and heterocyclic rings. nih.gov This would open up previously inaccessible chemical space.
Ketone Derivatization: Moving beyond simple reductive amination to explore reactions like olefination, spiro-epoxidation, or the synthesis of more complex spiro-heterocycles fused at the ketone position.
Amine Acylation/Alkylation: Creating extensive libraries of amide, sulfonamide, and urea (B33335) derivatives, as well as exploring novel N-alkylation and N-arylation reactions to modulate the physicochemical properties and biological activity of the resulting compounds.
Deeper Mechanistic Studies of Biological Interactions and Target Specificity
The rigid, three-dimensional structure of the azaspiro[2.5]octane core is expected to enforce specific conformations upon its derivatives, leading to enhanced binding affinity and selectivity for protein targets. pharmablock.combepls.com A critical future direction is to gain a deeper, atomic-level understanding of these interactions.
This can be achieved through:
Structural Biology: Co-crystallization of active derivatives with their biological targets (e.g., enzymes, receptors) to obtain X-ray diffraction data. This would provide invaluable insight into the precise binding mode and key molecular interactions.
Biophysical Techniques: Employing methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify the kinetics and thermodynamics of binding, which can help in optimizing lead compounds.
Mechanism of Action Studies: For derivatives showing promising activity, detailed cellular and biochemical assays will be necessary to elucidate their precise mechanism of action and confirm their target specificity, as demonstrated in studies of other spiro-piperidines. tandfonline.comresearchgate.net
Integration of Advanced Computational and Experimental Approaches for Rational Design
The synergy between computational and experimental chemistry is a powerful engine for modern drug discovery. nih.gov For this compound, this integration will be key to unlocking its full potential.
Future research should emphasize:
Virtual Screening: Using the 3D structure of the azaspiro[2.5]octanone core to perform in silico screening of virtual libraries against known biological targets. nih.gov This can help prioritize synthetic efforts towards derivatives with the highest probability of being active.
Molecular Dynamics Simulations: Running simulations to understand the conformational preferences of different derivatives and how they interact with target proteins over time. This can reveal dynamic aspects of binding that are not apparent from static crystal structures. researchgate.net
Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion) of new, unsynthesized derivatives based on their chemical structures. azolifesciences.com
This iterative cycle of computational design, chemical synthesis, and biological testing will accelerate the hit-to-lead and lead optimization phases of drug discovery. spirochem.comnih.gov
| Computational Method | Application in Drug Discovery | Future Goal for 5-Azaspiro[2.5]octan-8-one Derivatives |
| Molecular Docking | Predicts binding poses and affinities of ligands to a target protein. | Identify potential biological targets and prioritize derivatives for synthesis. |
| Virtual Screening | Screens large compound libraries against a target computationally. | Rapidly identify promising hits from vast virtual libraries. |
| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Understand binding stability and conformational changes upon binding. |
| QSAR Modeling | Relates chemical structure to biological activity quantitatively. | Predict the activity and properties of novel, unsynthesized analogs. |
Exploration of New Therapeutic Areas and Biological Targets for this compound Derivatives
The spiropiperidine scaffold is present in drugs targeting a wide array of diseases, including those affecting the central nervous system (CNS), cardiovascular conditions, and infectious diseases. bepls.comijnrd.org Derivatives of this compound could be explored for a similarly broad range of applications.
Promising future therapeutic areas and targets include:
Kinase Inhibitors: Many kinase inhibitors feature heterocyclic scaffolds that interact with the ATP-binding site. nih.govrsc.org The azaspiro[2.5]octanone core could serve as a novel scaffold for inhibitors of kinases implicated in cancer or inflammatory diseases, such as Bruton's tyrosine kinase (BTK) or Interleukin-2-inducible T-cell kinase (ITK). chemrxiv.org
GPCR Ligands: G-protein coupled receptors are a major class of drug targets. The rigid structure of spirocycles can provide the specific vectoral orientation of substituents needed for potent and selective interactions with GPCRs, such as melanin-concentrating hormone receptor 1 (MCH-1R). nih.gov
Ion Channel Modulators: The defined 3D shape of azaspiro[2.5]octanone derivatives could be ideal for blocking or modulating the activity of specific ion channels, a target class relevant to pain, epilepsy, and cardiovascular disease.
Anti-Infective Agents: Spiro-piperidine derivatives have shown promise as antileishmanial agents by targeting enzymes like dihydrofolate reductase (DHFR). tandfonline.comresearchgate.net This suggests that derivatives of 5-azaspiro[2.5]octan-8-one could be developed as novel antibacterial, antifungal, or antiparasitic drugs.
The exploration of diverse compound libraries through high-throughput screening will be essential to uncover novel biological activities and expand the therapeutic potential of this versatile chemical scaffold. lifechemicals.comchemdiv.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Azaspiro[2.5]octan-8-one hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves spirocyclic ring formation via intramolecular cyclization or ring-closing metathesis. For example, tert-butyl-protected intermediates (e.g., tert-butyl 5-azaspiro[2.5]octane-5-carboxylate) are often used to stabilize reactive intermediates, followed by deprotection and hydrochlorination . Optimization includes adjusting solvent polarity (e.g., THF or DCM), temperature (-20°C to room temperature), and stoichiometry of reagents (e.g., HCl gas for salt formation). Purity is enhanced via recrystallization or silica gel chromatography .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Essential techniques include:
- NMR Spectroscopy : H and C NMR to confirm spirocyclic structure and detect impurities.
- HPLC : Reverse-phase chromatography with UV detection (λ = 210–254 nm) to assess purity (>95%).
- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., CHClNO).
- Elemental Analysis : Quantify chloride content via titration or ion chromatography.
- X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities .
Q. What are the key safety considerations and storage protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : In airtight containers under inert gas (N or Ar) at 2–8°C to prevent hygroscopic degradation.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data arising from tautomeric equilibria or stereochemical considerations in this spirocyclic compound?
- Methodological Answer :
- Variable Temperature (VT) NMR : Perform experiments at low temperatures (-40°C) to "freeze" tautomeric forms and observe distinct peaks.
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data.
- Isotopic Labeling : Introduce N or C labels to track tautomerization pathways.
- 2D NMR (COSY, NOESY) : Elucidate spatial relationships between protons in rigid spirocyclic systems .
Q. What methodologies are employed to study the compound's potential as a pharmacophore in enzyme inhibition or receptor binding assays?
- Methodological Answer :
- In Vitro Assays :
- Kinetic Studies : Measure IC values against target enzymes (e.g., ADAM sheddases) using fluorogenic substrates.
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K) to receptors.
- Molecular Docking : Simulate interactions with protein active sites (e.g., AutoDock Vina) to rationalize structure-activity relationships.
- Metabolic Stability Tests : Incubate with liver microsomes to assess CYP450-mediated degradation .
Q. What analytical strategies are recommended for detecting and quantifying degradation products under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and thermal stress (40–60°C).
- LC-MS/MS : Identify degradation products via fragmentation patterns and retention times.
- Stability-Indicating Methods : Validate HPLC methods to separate degradation peaks (e.g., using C18 columns with gradient elution).
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under accelerated conditions .
Data Analysis and Reporting Guidelines
- Data Contradictions : When conflicting results arise (e.g., bioactivity discrepancies), cross-validate using orthogonal techniques (e.g., SPR vs. ITC) and document batch-to-batch variability in synthesis .
- Supplementary Materials : Provide raw NMR spectra, HPLC chromatograms, and crystallographic data in supporting information files with detailed metadata .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
